3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide
Description
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a dihydroisoquinoline moiety, and a furan ring
Properties
IUPAC Name |
3-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUQJFFUWOTNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Br)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.
Coupling with Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the dihydroisoquinoline moiety, resulting in debromination or hydrogenation products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione derivatives, while reduction of the bromine atom can yield the corresponding debrominated compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide exhibit significant anticancer properties. A study focusing on isoquinoline derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. These findings suggest that the dihydroisoquinoline structure may play a crucial role in the modulation of cancer cell growth and survival pathways .
Antimicrobial Properties
The antimicrobial potential of related compounds has been explored extensively. For instance, derivatives of isoquinoline have shown promising results against bacterial strains. The introduction of halogen groups, such as bromine, has been correlated with enhanced antimicrobial activity . This suggests that this compound could be investigated further for its efficacy against resistant bacterial strains.
Neuroprotective Effects
Compounds containing dihydroisoquinoline structures have been reported to exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanisms are thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress . Future research could focus on the neuroprotective properties of this specific compound.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoquinoline core followed by functionalization with furan and bromine groups. Understanding the SAR is crucial for optimizing its biological activity and minimizing toxicity.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclization | Isoquinoline precursor + base | Dihydroisoquinoline |
| 2 | Bromination | Bromine + solvent | Bromo derivative |
| 3 | Coupling | Furan derivative + coupling agent | Final compound |
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer properties of several isoquinoline derivatives including the target compound. The results indicated that compounds with similar structures significantly inhibited tumor growth in vitro and in vivo models, highlighting their potential as anticancer agents .
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of various benzamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that brominated compounds exhibited superior activity compared to their non-brominated counterparts, suggesting a strategic advantage for further development .
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety is known to interact with neurotransmitter receptors, while the furan ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide: Lacks the furan ring, which may affect its binding affinity and specificity.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide: Lacks the bromine atom, potentially altering its reactivity and biological activity.
3-bromo-N-(2-(isoquinolin-2-yl)-2-(furan-2-yl)ethyl)benzamide: Contains an isoquinoline instead of a dihydroisoquinoline, which may influence its pharmacological properties.
Uniqueness
The presence of both the bromine atom and the furan ring in 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
The compound 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is a novel derivative of benzamide that incorporates a furan moiety and a dihydroisoquinoline structure. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include commercially available furan derivatives and isoquinoline precursors. The synthetic pathway may include:
- Formation of the dihydroisoquinoline core through cyclization reactions.
- Bromination at the aromatic ring to introduce the bromine substituent.
- Amidation with furan-containing ethyl groups to form the final compound.
Antimicrobial Properties
Research has indicated that compounds containing furan and isoquinoline structures exhibit significant antimicrobial activity. For instance, studies on similar furan derivatives have shown promising results against various microorganisms, including bacteria and fungi . The antimicrobial efficacy is often assessed using minimum inhibitory concentration (MIC) assays.
Anticancer Activity
The benzamide derivatives have been explored for their anticancer properties. A study reported that certain benzamide compounds demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity . The mechanism of action is believed to involve inhibition of specific kinases or apoptosis pathways.
Neuroprotective Effects
Dihydroisoquinolines have been studied for their neuroprotective properties. Compounds in this class may exhibit activity by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. Preliminary data suggest that this compound could possess similar neuroprotective effects .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit receptor tyrosine kinases, which play critical roles in cell signaling pathways related to cancer progression.
- Antioxidant Activity : The furan and isoquinoline moieties may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antimicrobial Study : A series of furan derivatives were synthesized and tested against a panel of microorganisms. Some exhibited significant antimicrobial activity with MIC values ranging from 5 to 50 µg/mL .
- Anticancer Evaluation : In vitro studies on benzamide derivatives demonstrated IC50 values as low as 0.096 µM against specific cancer cell lines, indicating high potency .
- Neuroprotection Research : Investigations into the neuroprotective effects of dihydroisoquinoline derivatives revealed potential mechanisms involving modulation of neuroinflammatory pathways .
Q & A
Basic: What are the standard synthetic routes for 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide, and what analytical techniques confirm its structural integrity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions between brominated benzamide precursors and dihydroisoquinoline-furan ethylamine intermediates. For example, analogous compounds were synthesized via alkylation of tetrahydroisoquinoline derivatives with tosylate intermediates, followed by amidation . Key steps include:
- Reagent selection : Use of 1,2,3,4-tetrahydroisoquinoline derivatives and brominated benzoyl chloride.
- Purification : Recrystallization (e.g., ethanol) or column chromatography (petroleum ether/acetone) .
- Characterization : Confirm structure via -NMR (e.g., δ 2.6–3.5 ppm for dihydroisoquinoline protons) and -NMR. LC/MS or HR-ESIMS validates molecular weight (e.g., [M+H] peaks) .
Advanced: How can researchers optimize the low yields observed in nucleophilic substitution steps during synthesis of dihydroisoquinoline-containing benzamides?
Methodological Answer:
Low yields (e.g., 22–41% in ) may arise from steric hindrance or competing side reactions. Strategies include:
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity .
- Catalyst screening : Bases like cesium carbonate improve reaction efficiency in SN2 pathways .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 90°C in 1,4-dioxane) .
- Byproduct analysis : Use TLC or HPLC to monitor intermediates and adjust stoichiometry .
Basic: What in vitro biological assays are appropriate for initial evaluation of this compound’s activity?
Methodological Answer:
Prioritize assays based on structural analogs:
- Sigma-2 receptor binding : Competitive displacement assays using -labeled ligands (e.g., []ISO-1) in tumor cell lines .
- Enzyme inhibition : Butyrylcholinesterase (BChE) inhibition via Ellman’s assay (IC determination) .
- CD44 antagonism : Fluorescence polarization assays to measure HA-binding blockade .
Advanced: How to address discrepancies in receptor binding affinity data between computational predictions and experimental results?
Methodological Answer:
Discrepancies may stem from force field inaccuracies or conformational sampling limitations. Mitigation strategies:
- Docking validation : Use Glide (Schrödinger) with OPLS-AA force fields for pose refinement, achieving <2 Å RMSD in 67% of cases .
- Molecular dynamics (MD) : Run 100-ns simulations (e.g., AMBER) to assess protein-ligand stability .
- Experimental cross-check : Compare with SPR (surface plasmon resonance) for kinetic binding data .
Basic: What computational tools are recommended for predicting the binding mode to targets like sigma-2 receptors?
Methodological Answer:
- Docking : Glide or AutoDock Vina for initial pose generation. Glide outperforms GOLD/FlexX in accuracy for ligands with ≤20 rotatable bonds .
- Pharmacophore modeling : Define features like hydrogen-bond acceptors (furan oxygen) and hydrophobic pockets (bromobenzamide) using Phase .
- QSAR : Build models with MOE or RDKit to correlate substituent effects (e.g., bromo vs. methoxy groups) with binding .
Advanced: What strategies mitigate metabolic instability in fluorine-18 labeled benzamide analogs during preclinical evaluation?
Methodological Answer:
For radiolabeled analogs (e.g., []3c in ):
- Structural shielding : Introduce electron-withdrawing groups (e.g., 5-iodo substitution) to reduce CYP450-mediated oxidation .
- Prodrug design : Mask labile sites (e.g., ester-protected dihydroisoquinoline) for improved plasma stability .
- Biodistribution studies : Use Balb/c mouse xenografts to quantify tumor-to-background ratios and identify metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
